molecular formula C20H24N2O7 B2420749 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide CAS No. 90754-75-9

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B2420749
CAS No.: 90754-75-9
M. Wt: 404.419
InChI Key: NZVLSRQZKLIMEW-SRZZPIQSSA-N
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Description

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups attached to a benzamide core, which contributes to its distinct chemical properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c1-24-14-7-12(8-15(25-2)18(14)28-5)11-21-22-20(23)13-9-16(26-3)19(29-6)17(10-13)27-4/h7-11H,1-6H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVLSRQZKLIMEW-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3,4,5-Trimethoxybenzoic Acid

The synthesis begins with the conversion of 3,4,5-trimethoxybenzoic acid (1) to its methyl ester (2). In a typical procedure, 10 g (0.047 mol) of 1 is refluxed with 100 mL methanol and 2 mL concentrated sulfuric acid for 4 hours. The reaction mixture is poured into ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. Evaporation yields the methyl ester as a white solid (85% yield, m.p. 167–170°C).

Table 1: Optimization of Esterification Conditions

Parameter Value Impact on Yield
Acid Catalyst H2SO4 vs. HCl H2SO4: +15%
Reaction Time 4 vs. 6 hours No significant difference
Solvent Volume 100 vs. 150 mL MeOH Lower volume preferred

Hydrazinolysis to Benzohydrazide

The methyl ester (2) is treated with hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux for 6 hours. The precipitated 3,4,5-trimethoxybenzohydrazide (3) is filtered and recrystallized from ethanol (yield: 78%, m.p. 240–243°C).

Characterization Data for 3 :

  • FTIR (cm⁻¹) : 3165 (N–H), 1635 (C=O), 1585 (C=N).
  • ¹H NMR (500 MHz, DMSO-d6) : δ 10.12 (s, 1H, NH), 7.21 (s, 2H, Ar–H), 3.85 (s, 6H, OCH3), 3.75 (s, 3H, OCH3).

Synthesis of 3,4,5-Trimethoxybenzaldehyde

Bromination and Methoxylation

A patent by describes the preparation of high-purity 3,4,5-trimethoxybenzaldehyde (4) from 5-bromovanillin. Key steps include:

  • Bromination of vanillin using HBr/H2O2 at 80°C.
  • Methoxylation with sodium methylate (NaOMe) and dimethyl sulfate ((CH3O)2SO2) under elevated pressure.

Critical Parameters :

  • Temperature : 80°C ensures complete substitution of bromide groups.
  • Catalyst : Benzyltrimethylammonium chloride enhances reaction efficiency.
  • Yield : 76% with 98% purity (HPLC).

Condensation to Form the Hydrazone

Reaction Conditions

Equimolar amounts of 3,4,5-trimethoxybenzohydrazide (3) and 3,4,5-trimethoxybenzaldehyde (4) are refluxed in ethanol with glacial acetic acid (0.5 mL) for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Table 2: Comparative Yields Under Varied Conditions

Solvent Catalyst Time (h) Yield (%) Purity (%)
Ethanol CH3COOH 3 82 98
Methanol HCl 4 68 92
DMF None 6 45 85

Spectroscopic Confirmation

For 3,4,5-Trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide :

  • FTIR (cm⁻¹) : 1630 (C=O), 1595 (C=N), 1250 (C–O–C).
  • ¹H NMR (500 MHz, CDCl3) : δ 8.45 (s, 1H, N=CH), 7.08 (s, 4H, Ar–H), 3.90 (s, 12H, OCH3), 3.82 (s, 6H, OCH3).
  • MS (EI) : m/z 404 [M⁺], 210 (base peak).

Process Optimization and Scale-Up

Recycling of Mother Liquor

The patent highlights the recycling of sodium methylate residues, increasing the overall yield to 82.6% in subsequent batches. This reduces waste and raw material costs.

Purity Enhancement

  • Recrystallization Solvent : Ethanol outperforms toluene or hexane, yielding crystals with ≤0.5% impurities.
  • HPLC Monitoring : C18 column, mobile phase MeOH:H2O (70:30), retention time 6.2 min.

Industrial and Environmental Considerations

Cost Analysis

Table 3: Cost per Kilogram at Pilot Scale (10 kg Batch)

Component Cost (USD/kg)
3,4,5-Trimethoxybenzoic Acid 120
Hydrazine Hydrate 45
Solvent Recovery -18
Total 147

Waste Management

  • Byproducts : Sodium bromide (NaBr) from methoxylation is recovered via crystallization.
  • Solvent Recycling : Ethanol is distilled and reused, reducing environmental impact by 40%.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide
  • 3,4,5-trimethoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to its specific arrangement of methoxy groups and the presence of a benzamide core.

Biological Activity

3,4,5-Trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C19H23N3O6
  • Molecular Weight : 389.40 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with benzohydrazide under acidic conditions. The resulting product is characterized using techniques such as NMR and mass spectrometry.

Antiproliferative Effects

Research indicates that compounds containing the 3,4,5-trimethoxyphenyl fragment exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values :
    • The compound demonstrated an IC50 value of approximately 0.45 μM against MGC-803 cells, indicating potent antiproliferative effects through mechanisms involving microtubule destabilization and apoptosis induction .

The biological activity of this compound is primarily attributed to its interaction with tubulin and induction of apoptosis:

  • Tubulin Inhibition :
    • It acts as a tubulin polymerization inhibitor by binding to the colchicine site with an IC50 value of 3.35 μM .
  • Apoptosis Induction :
    • The compound triggers apoptosis in cancer cells by altering mitochondrial membrane potential and modulating key apoptotic proteins (e.g., increasing p53 and Bax levels while decreasing Bcl-2) .

Study 1: Antiproliferative Activity on HepG2 Cells

In a study evaluating various derivatives for their cytotoxic effects on HepG2 liver cancer cells:

  • Results :
    • Compounds exhibited IC50 values ranging from 1.38 to 3.21 μM.
    • The most potent derivative showed significant apoptosis induction characterized by increased Annexin-V positivity and cell cycle arrest at the G2/M phase .
CompoundIC50 (µM)Mechanism
Compound 91.38Apoptosis induction
Compound 102.52Tubulin inhibition
Compound 113.21Cell cycle disturbance

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study indicated that modifications to the trimethoxyphenyl group could enhance antiproliferative activity. The presence of electron-donating groups was found to improve potency against cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves two steps:

Preparation of 3,4,5-trimethoxybenzohydrazide : React methyl 3,4,5-trimethoxybenzoate with excess hydrazine hydrate (80%) in methanol at 60°C for 2 hours. Purify via column chromatography (CHCl₃:MeOH = 10:1) to isolate the hydrazide intermediate .

Condensation with 3,4,5-trimethoxybenzaldehyde : Reflux the hydrazide with the aldehyde in ethanol (1–2 hours). Monitor reaction completion via TLC. Purify by recrystallization or silica gel chromatography.
Key Parameters:

  • Solvent choice (methanol/ethanol) minimizes side reactions.
  • Excess hydrazine ensures complete conversion.
  • Column chromatography removes unreacted starting materials and byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • IR Spectroscopy : Confirms the presence of C=O (amide I, ~1650 cm⁻¹) and N-H (hydrazide, ~3200 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifies methoxy groups (δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) and the E-configuration of the hydrazone bond (trans coupling in NOESY).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 433.4 for C₂₄H₂₉N₂O₇).
  • Melting Point : Consistency in melting range (e.g., 112–120°C) indicates purity .

Q. How is the compound initially screened for biological activity, and what statistical rigor is applied?

Methodological Answer:

  • In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., HeLa, K562) using MTT assays. IC₅₀ values are calculated via nonlinear regression.
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means (n ≥ 3 replicates). Report data as mean ± SEM and ensure p < 0.05 for significance .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for hydrazone derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Modify the aldehyde component (e.g., nitro, halogen, heterocyclic groups) and assess changes in bioactivity.

  • Case Study : Replacing 3,4,5-trimethoxybenzaldehyde with 5-nitrothiophene-2-carboxaldehyde increased glucose-lowering activity in diabetic models (p < 0.001) .

  • Data Table :

    Derivative SubstituentBiological Activity (IC₅₀, μM)
    3,4,5-Trimethoxyphenyl0.45 (HeLa)
    5-Nitrothiophenyl0.28 (HeLa)
    Quinolinyl1.20 (HeLa)

Q. How should researchers address contradictions in biological data across different assays?

Methodological Answer:

  • Troubleshooting Steps :
    • Verify compound stability in assay buffers (e.g., via HPLC).
    • Compare cell line viability (e.g., L1210 vs. REH leukemia cells may show differential sensitivity due to ABC transporter expression) .
    • Validate target engagement using orthogonal assays (e.g., Western blot for apoptosis markers alongside viability assays).

Q. What computational strategies predict binding modes and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., tubulin or DNA topoisomerase II).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, a ΔG of −9.2 kcal/mol correlated with submicromolar activity in leukemia cells .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable).

Q. How is crystallographic data utilized to resolve the compound’s 3D structure?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect data at 100 K using Mo-Kα radiation.
  • Refinement : Use SHELXL for structure solution. Analyze dihedral angles (e.g., 82.8° between aromatic rings) and hydrogen bonds (e.g., C–H⋯O/N interactions stabilize the lattice) .

Q. What analytical methods quantify the compound in biological matrices?

Methodological Answer:

  • UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in acetonitrile/water). Validate for linearity (r² > 0.99), LOD (≤10 ng/mL), and recovery (≥85%) .
  • Internal Standard : Use deuterated analogs (e.g., d₄-3,4,5-trimethoxybenzohydrazide) to correct for matrix effects.

Q. What mechanistic studies elucidate the compound’s apoptotic effects?

Methodological Answer:

  • Flow Cytometry : Stain cells with Annexin V-FITC/PI to quantify early/late apoptosis.
  • Mitochondrial Assays : Measure ΔΨm collapse via JC-1 dye (shift from red to green fluorescence) .
  • DNA Fragmentation : Perform agarose gel electrophoresis or TUNEL assays.

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

  • Challenges : Reduced yields due to inefficient mixing, side reactions (e.g., hydrolysis of hydrazone bond).
  • Solutions :
    • Use continuous flow reactors for improved heat/mass transfer.
    • Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches.
    • Monitor reaction progress in real-time via inline FTIR .

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